molecular formula C13H14N2O2 B1453082 3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine CAS No. 924860-58-2

3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine

Cat. No. B1453082
M. Wt: 230.26 g/mol
InChI Key: SPZBRFKVWZLTKE-UHFFFAOYSA-N
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Description

The compound “3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine” is a complex organic molecule that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The oxazole ring is substituted at the 3-position with a 2-(4-methoxyphenyl)ethenyl group and at the 5-position with a methyl group. The 4-position of the oxazole ring is substituted with an amine group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction. The methoxyphenyl and ethenyl groups could potentially be introduced through a series of substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is a planar, aromatic ring. The methoxyphenyl and ethenyl groups would add additional complexity to the structure .


Chemical Reactions Analysis

The oxazole ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The amine group can act as a nucleophile in various reactions, and the ethenyl group can participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the amine group could potentially make the compound a base, and the oxazole ring could contribute to the compound’s aromaticity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Agents : Several studies have focused on synthesizing new derivatives and assessing their antimicrobial activities. For instance, novel triazole derivatives have been synthesized and evaluated for their antimicrobial effectiveness, demonstrating good to moderate activities against various microorganisms (Bektaş et al., 2007).

Spectroscopic and Crystallographic Investigations

  • Chemical Characterization : Research has also delved into the spectroscopic, spectrophotometric, and crystallographic analysis of Schiff base ligands, offering detailed insights into their chemical structures and properties (Hayvalı et al., 2010).

Novel Chemical Synthesis

  • Chemical Synthesis : Studies have explored the synthesis of formazans from Mannich bases of related chemical structures as antimicrobial agents, indicating moderate antimicrobial activity against selected bacterial and fungal strains (Sah et al., 2014).

Tautomerism and Structural Analysis

  • Structural Analysis : Investigations into the tautomerism and structural characteristics of curcuminoid NH-pyrazoles, including their crystallization patterns and hydrogen bonding, provide a foundation for understanding the chemical behavior and potential reactivity of similar compounds (Cornago et al., 2009).

Photochemical Synthesis

  • Photochemical Synthesis : Research on the photochemical synthesis of fluorinated heterocyclic compounds, including the production of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, highlights the versatility of related chemical frameworks in synthesizing fluorinated derivatives (Buscemi et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study of oxazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing new oxazole derivatives and studying their potential applications .

properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-13(14)12(15-17-9)8-5-10-3-6-11(16-2)7-4-10/h3-8H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZBRFKVWZLTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C=CC2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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